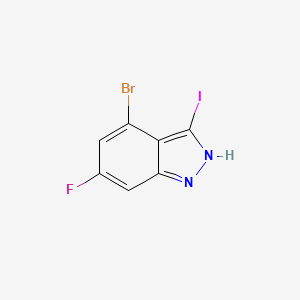

4-Bromo-6-fluoro-3-iodo-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

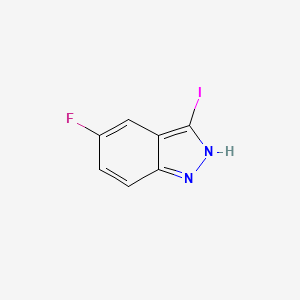

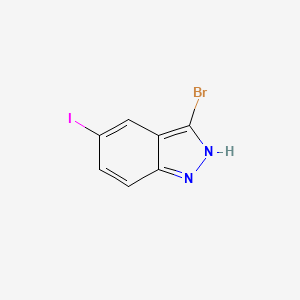

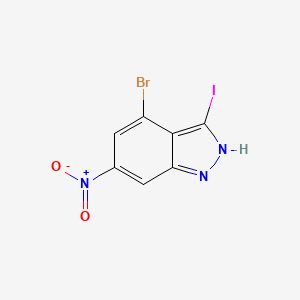

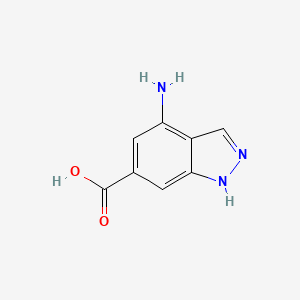

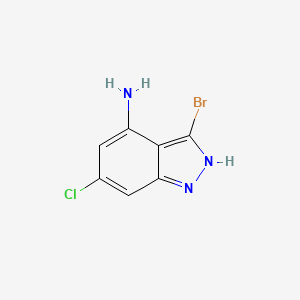

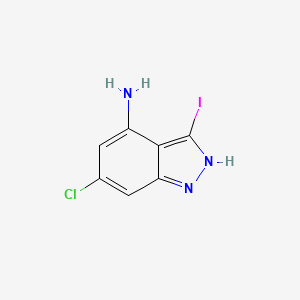

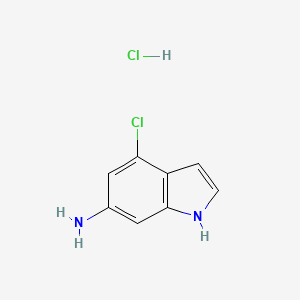

4-Bromo-6-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2. It has a molecular weight of 340.92 . This compound is solid at room temperature and should be stored at temperatures between 2-8°C .

Synthesis Analysis

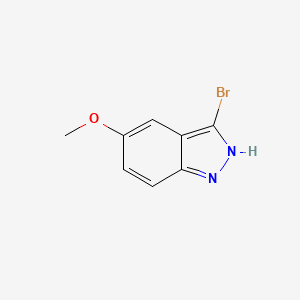

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have been synthesized using various methods . One common method involves the cyclization of ortho-substituted benzylidenehydrazine . A hydrogen bond-propelled mechanism has been proposed for this cyclization .Molecular Structure Analysis

The InChI code for 4-Bromo-6-fluoro-3-iodo-1H-indazole is 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) . This compound contains a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Chemical Reactions Analysis

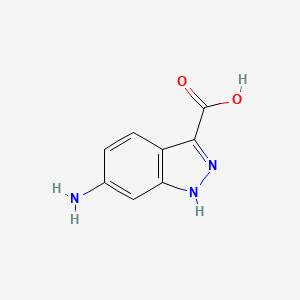

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have been used in the synthesis of various bioactive compounds . They have been used as building blocks in the synthesis of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-3-iodo-1H-indazole is a solid at room temperature . It has a molecular weight of 340.92 and an InChI code of 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) .Scientific Research Applications

Synthesis of HIV Protease Inhibitors

4-Bromo-6-fluoro-3-iodo-1H-indazole serves as a key intermediate in the synthesis of HIV protease inhibitors. These inhibitors are crucial for the treatment of HIV/AIDS as they block the protease enzyme, preventing the virus from maturing and replicating. The indazole moiety contributes to the structural framework necessary for the inhibitory activity .

Development of Serotonin Receptor Antagonists

This compound is used in the development of serotonin receptor antagonists. These antagonists have potential applications in treating various psychiatric disorders, including anxiety, depression, and schizophrenia. The indazole core is essential for the pharmacophore, providing the necessary interactions with the serotonin receptors .

Aldol Reductase Inhibitors for Diabetes Management

Aldol reductase inhibitors are another application of 4-Bromo-6-fluoro-3-iodo-1H-indazole. These inhibitors can prevent complications related to diabetes by impeding the polyol pathway, which is responsible for diabetic complications when overactive. The indazole derivative’s structural properties make it a candidate for creating potent aldol reductase inhibitors .

Acetylcholinesterase Inhibitors for Alzheimer’s Disease

The compound is also instrumental in synthesizing acetylcholinesterase inhibitors, which are used to treat Alzheimer’s disease. These inhibitors work by increasing the level of acetylcholine in the brain, thereby improving the cognitive function of Alzheimer’s patients. The indazole ring provides a scaffold that can be modified to enhance the inhibitor’s efficacy .

Antitumor Activity Against Various Cancer Cell Lines

Research has shown that indazole derivatives exhibit antitumor activity against a range of cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells. The substitution pattern on the indazole ring, such as in 4-Bromo-6-fluoro-3-iodo-1H-indazole, plays a significant role in determining the compound’s efficacy in inhibiting cancer cell growth .

PI3 Kinase Inhibitors for Cancer Treatment

This indazole derivative is used in preparing PI3 kinase inhibitors, which are promising in cancer treatment. PI3 kinases are involved in cell growth and survival, and their inhibition can lead to the suppression of tumor growth. The halogenated indazole structure is key to targeting the ATP-binding site of the kinase .

Scaffold for Diverse Heterocyclic Frameworks

The indazole core of 4-Bromo-6-fluoro-3-iodo-1H-indazole is a versatile building block for synthesizing diverse heterocyclic frameworks. These frameworks are important in medicinal chemistry for creating compounds with various biological activities. The indazole serves as a scaffold that can be functionalized to produce a wide array of bioactive molecules .

Innovative Cascade Reactions for Heterocycle Synthesis

Lastly, 4-Bromo-6-fluoro-3-iodo-1H-indazole can be involved in innovative cascade reactions for the synthesis of other heterocycles. These reactions are valuable for constructing complex molecular architectures efficiently and with high selectivity. The indazole derivative’s reactivity is exploited to initiate cascade processes leading to new heterocyclic compounds .

Safety and Hazards

The safety information available for 4-Bromo-6-fluoro-3-iodo-1H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in drug development .

properties

IUPAC Name |

4-bromo-6-fluoro-3-iodo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMFTQJQXKQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646408 |

Source

|

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-3-iodo-1H-indazole | |

CAS RN |

887567-87-5 |

Source

|

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.